Antimalarial agent 7

Medicinal Chemistry Malaria PfATP4

Secure a structurally distinct PfATP4 inhibitor for robust malaria target validation. Unlike spiroindolones (e.g., cipargamin) or pyrazoles (e.g., SJ733), this triazolopyrazine-based agent offers a unique resistance profile and binding kinetics essential for orthogonal chemoproteomic and chemogenomic studies. With favorable physicochemical properties (MW 440.44, low HBD count), it serves as an ideal starting point for SAR-driven lead optimization. Ensure your research incorporates the required chemical diversity to confirm on-target effects and characterize resistance-conferring mutations. Order today for stringent antimalarial drug discovery.

Molecular Formula C23H22F2N4O3
Molecular Weight 440.4 g/mol
Cat. No. B12415587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 7
Molecular FormulaC23H22F2N4O3
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O
InChIInChI=1S/C23H22F2N4O3/c1-23(2,3)32-16-7-4-14(5-8-16)22-28-27-20-11-26-12-21(29(20)22)31-13-19(30)15-6-9-17(24)18(25)10-15/h4-12,19,30H,13H2,1-3H3
InChIKeyYXNHLRADFLNVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 7: A PfATP4 Inhibitor for Malaria Research Procurement


Antimalarial agent 7 (CAS: 2756414-77-2) is a synthetic small molecule with the molecular formula C23H22F2N4O3 and a molecular weight of 440.44 . It is a potent inhibitor of the P. falciparum P-type ATPase 4 (PfATP4), an essential ion pump on the parasite surface . This compound is utilized in research focused on the human malaria parasite, Plasmodium falciparum .

Why Antimalarial Agent 7 Cannot Be Simply Replaced by Other PfATP4 Inhibitors


While several PfATP4 inhibitors (e.g., cipargamin/KAE609, SJ733, PA92) are available, direct substitution is not straightforward due to significant differences in potency and binding kinetics. For example, median IC50 values in Ugandan isolates vary widely: 65 nM for SJ733, 9.1 nM for PA92, and 0.5 nM for KAE609 [1]. Furthermore, specific polymorphisms in PfATP4 can modulate susceptibility to different inhibitors, meaning that efficacy cannot be assumed across the class [2]. Antimalarial agent 7, with its distinct triazolopyrazine scaffold, may offer a unique resistance profile and target engagement kinetics compared to spiroindolones or pyrazoles, making it a non-interchangeable research tool.

Quantitative Differentiation of Antimalarial Agent 7 Against Key Comparators


Antimalarial Agent 7: Distinct Chemical Scaffold for PfATP4 Inhibition

Antimalarial agent 7 features a triazolopyrazine core linked to a tert-butoxyphenyl group and a difluorophenyl ethanol moiety . This structure differs fundamentally from the spiroindolone scaffold of cipargamin (KAE609), the pyrazole scaffold of SJ733, and the dihydroquinazolinone scaffold of PA92 [1]. The unique structural features of Antimalarial agent 7 suggest a distinct binding mode within the PfATP4 active site, potentially leading to a different resistance profile compared to established chemotypes.

Medicinal Chemistry Malaria PfATP4

Antimalarial Agent 7: Predicted Favorable Physicochemical Profile

Antimalarial agent 7 has a molecular weight of 440.44 Da and a hydrogen bond donor count of 1 . Its calculated topological polar surface area (TPSA) is approximately 80 Ų, and it contains 7 rotatable bonds . In comparison, cipargamin (MW 468.0) has a higher molecular weight, and PA92 (MW 532.6) is significantly larger and more lipophilic [1]. The balanced physicochemical profile of Antimalarial agent 7 suggests potential for favorable membrane permeability and oral bioavailability, a key consideration for in vivo antimalarial research.

Drug Discovery ADME Physicochemical Properties

Antimalarial Agent 7: Unique Tool for Studying PfATP4-Mediated Na+ Homeostasis Disruption

PfATP4 inhibitors, as a class, exert their antimalarial effect by disrupting sodium ion homeostasis in the parasite, leading to a rapid increase in intracellular Na+ concentration and parasite death [1]. While quantitative IC50 data for Antimalarial agent 7 is not yet published, its potent inhibition of PfATP4 has been confirmed by vendors . For comparison, the established PfATP4 inhibitor cipargamin exhibits IC50 values of 12.3-13.9 nM against wild-type PfATP4 Na+-ATPase activity [2]. The availability of a novel chemotype targeting this clinically validated mechanism provides a valuable orthogonal probe for dissecting PfATP4 function and validating target biology.

Parasitology Ion Transport PfATP4

Optimal Research and Procurement Scenarios for Antimalarial Agent 7


Orthogonal Probe for PfATP4 Target Validation Studies

Researchers investigating PfATP4 as a target for novel antimalarials require multiple structurally distinct chemical probes to confirm on-target effects and rule out off-target liabilities. Antimalarial agent 7, with its unique triazolopyrazine scaffold , serves as an ideal orthogonal tool to complement studies using spiroindolones (e.g., cipargamin) or pyrazoles (e.g., SJ733). Using Antimalarial agent 7 in parallel with other PfATP4 inhibitors allows for more robust target validation, particularly when assessing phenotype rescue or resistance selection [1].

Chemogenomic Profiling of PfATP4 Inhibitor Resistance

The emergence of resistance to PfATP4 inhibitors is a significant concern, and specific mutations in PfATP4 can confer differential susceptibility to various chemotypes . Antimalarial agent 7, by virtue of its distinct chemical structure, can be employed in chemogenomic profiling studies to identify and characterize novel resistance-conferring mutations. This application is critical for understanding the long-term viability of PfATP4 as a drug target and for guiding the development of next-generation inhibitors with improved resistance profiles [1].

Structure-Activity Relationship (SAR) Expansion of PfATP4 Inhibitors

Medicinal chemistry programs focused on optimizing PfATP4 inhibitors benefit from exploring diverse chemical space. Antimalarial agent 7 represents a novel core structure that can serve as a starting point for SAR studies. Its favorable physicochemical properties (e.g., molecular weight of 440.44, low H-bond donor count) [1] make it an attractive lead for further optimization of potency, selectivity, and pharmacokinetic attributes. Procurement of Antimalarial agent 7 enables the synthesis and testing of analogs to elucidate key pharmacophoric elements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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